4-Carboxybenzoate

Overview

Description

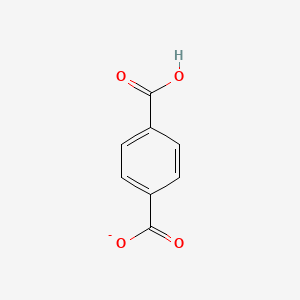

Terephthalate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a terephthalic acid. It is a conjugate acid of a terephthalate(2-).

Scientific Research Applications

Introduction to 4-Carboxybenzoate

This compound, also known as para-carboxybenzoate or p-carboxybenzoate, is a derivative of benzoic acid characterized by the presence of a carboxyl group at the para position of the benzene ring. This compound has garnered significant attention in various scientific fields due to its versatile applications in chemistry, biology, and materials science.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is commonly used as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and polymers. The compound can undergo various transformations, including:

- Esterification : Reacting with alcohols to form esters.

- Decarboxylation : Removing the carboxyl group under certain conditions to yield simpler aromatic compounds.

- Coupling Reactions : Participating in coupling reactions to form larger, more complex molecules.

Research has demonstrated that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help mitigate oxidative stress in biological systems .

- Antidiabetic Effects : Preliminary research suggests that this compound may influence glucose metabolism and improve insulin sensitivity, indicating potential applications in managing metabolic disorders .

Material Science

In materials science, this compound is utilized in the synthesis of novel materials such as polymers and nanocomposites. Its ability to form hydrogen bonds allows it to participate in supramolecular chemistry, leading to the development of materials with enhanced mechanical and thermal properties.

Supramolecular Chemistry

The compound plays a significant role in supramolecular chemistry due to its ability to form stable complexes through non-covalent interactions. Research has focused on synthesizing molecular salts from this compound derivatives, exploring their structural properties and potential applications in drug delivery systems .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as antimicrobial agents in clinical settings .

Case Study 2: Antioxidant Properties

Research investigating the antioxidant capacity of this compound revealed its effectiveness in scavenging free radicals in vitro. This property may contribute to its therapeutic potential in preventing oxidative damage associated with various diseases .

Case Study 3: Supramolecular Structures

A comprehensive study on the supramolecular structures formed by this compound derivatives highlighted their unique hydrogen bonding patterns and stability. This research provides insights into designing advanced materials with specific functionalities based on these interactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4-carboxybenzoate derivatives while ensuring purity and structural fidelity?

- Methodological Answer : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to purify synthesized derivatives. Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural characterization should combine Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and substituent effects . For novel compounds, elemental analysis (C, H, O) is critical to validate stoichiometry.

Q. How can researchers address inconsistencies in spectral data (e.g., NMR, FT-IR) during the characterization of this compound analogs?

- Methodological Answer : Cross-validate spectral interpretations using computational tools like density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes. For ambiguous peaks, employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve coupling patterns. If contradictions persist, revisit synthetic protocols to rule out side reactions (e.g., ester hydrolysis) or solvent impurities .

Q. What statistical approaches are suitable for analyzing reproducibility in this compound bioactivity assays?

- Methodological Answer : Use intraclass correlation coefficients (ICC) to assess inter- and intra-laboratory reproducibility. For dose-response studies, apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀ values. Report variability metrics such as coefficient of variation (CV%) and variance components (within-subject vs. between-subject) to contextualize assay robustness .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved in this compound single-crystal X-ray studies?

- Methodological Answer : For disordered carboxylate groups, apply restraints (e.g., DFIX, SIMU) in SHELXL to maintain chemically reasonable geometries. For twinned crystals, use the TWIN/BASF commands in SHELX to model twin domains. Validate refinement with R-factor convergence (<5% discrepancy) and residual electron density maps (<0.3 eÅ⁻³). Cross-check hydrogen-bonding networks against similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies mitigate biases in structure-activity relationship (SAR) studies of this compound-based inhibitors?

- Methodological Answer : Implement blinded experimental designs to minimize observer bias. Use orthogonal assays (e.g., surface plasmon resonance and isothermal titration calorimetry) to corroborate binding affinities. For computational SAR, apply Bayesian regularization to penalize overfitting in machine learning models. Report negative results to avoid publication bias .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound solubility or partition coefficients (logP)?

- Methodological Answer : Calibrate computational models (e.g., COSMO-RS, quantum mechanical solvation models) using experimental solubility data in diverse solvents (e.g., water, DMSO). For logP discrepancies, validate experimental shake-flask method conditions (pH, ionic strength) against computational assumptions. Use sensitivity analysis to identify dominant physicochemical parameters (e.g., hydrogen-bond donor capacity) .

Q. What are the best practices for designing robust control experiments in this compound metabolic pathway studies?

- Methodological Answer : Include isotopic labeling (e.g., ¹³C-carboxyl groups) to trace metabolic intermediates via liquid chromatography-mass spectrometry (LC-MS). Use knockout cell lines or enzyme inhibitors (e.g., carboxylase inhibitors) as negative controls. Normalize data to internal standards (e.g., stable-isotope-labeled analogs) to correct for matrix effects .

Q. Data Management and Reporting

Q. How should researchers handle large datasets from high-throughput screening of this compound libraries?

- Methodological Answer : Store raw data in FAIR-compliant repositories (e.g., Zenodo, ChEMBL) with standardized metadata (e.g., SMILES strings, assay conditions). Use principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) to visualize chemical space clustering. Report false discovery rates (FDR) and apply Benjamini-Hochberg correction for multiple comparisons .

Q. What criteria define rigorous validation of this compound interactions in molecular docking studies?

- Methodological Answer : Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess stability. Compare binding energies (ΔG) to experimental ΔG from isothermal titration calorimetry (ITC). Use receiver operating characteristic (ROC) curves to evaluate pose prediction accuracy against decoy ligands .

Q. Ethical and Methodological Compliance

Q. How can researchers ensure transparency when reusing crystallographic data from public repositories for this compound studies?

- Methodological Answer : Cite original depositions (e.g., CCDC numbers) and verify data integrity via R-free cross-validation. Disclose any post-hoc processing (e.g., symmetry expansion, disorder modeling) in methods sections. Adhere to journal-specific guidelines for supplemental data archiving (e.g., .cif files for IUCr journals) .

Properties

IUPAC Name |

4-carboxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O4- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.